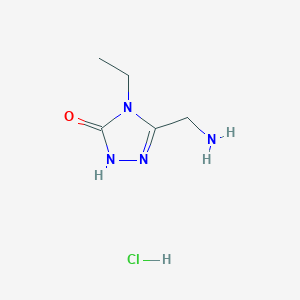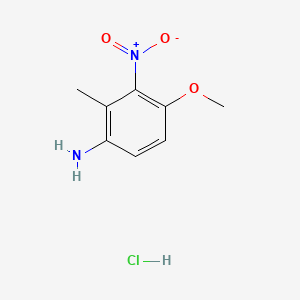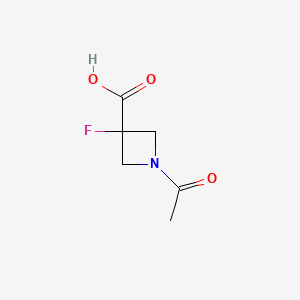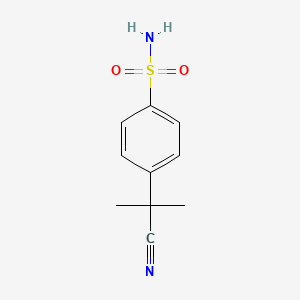![molecular formula C9H15Cl2N3O B13508201 3-amino-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride](/img/structure/B13508201.png)
3-amino-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride is a chemical compound with the molecular formula C9H13N3O.2HCl. It is a derivative of propanamide, featuring an amino group and a pyridinylmethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride typically involves the reaction of 3-aminopropanoic acid with pyridine-4-carboxaldehyde in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The pyridinylmethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylamines.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted pyridinylmethyl derivatives.
Scientific Research Applications
3-amino-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride
- 3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride
- 3-amino-2-[(pyridin-4-yl)methyl]propanoic acid dihydrochloride
Uniqueness
3-amino-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the pyridinylmethyl group enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C9H15Cl2N3O |
|---|---|
Molecular Weight |
252.14 g/mol |
IUPAC Name |
3-amino-N-(pyridin-4-ylmethyl)propanamide;dihydrochloride |
InChI |
InChI=1S/C9H13N3O.2ClH/c10-4-1-9(13)12-7-8-2-5-11-6-3-8;;/h2-3,5-6H,1,4,7,10H2,(H,12,13);2*1H |
InChI Key |
QSVKHVZJVGZAMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)CCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


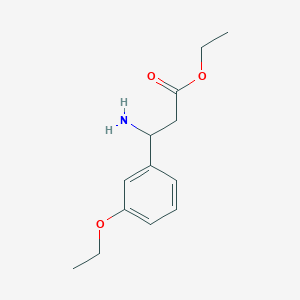
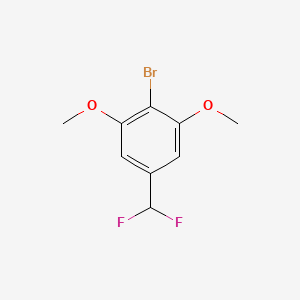
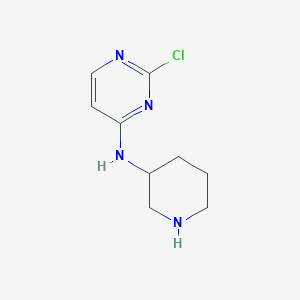
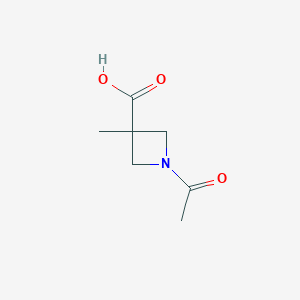
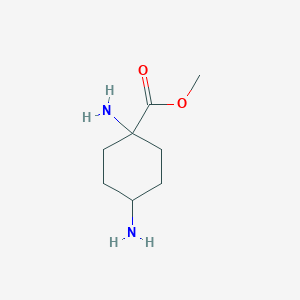
aminehydrochloride](/img/structure/B13508152.png)
![N-methyl-N-[2-(methylamino)propyl]acetamide hydrochloride](/img/structure/B13508156.png)
![rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one](/img/structure/B13508157.png)
![2,3-Dibromo-5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13508171.png)
